![molecular formula C13H19NO4 B178790 ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate CAS No. 100619-73-6](/img/structure/B178790.png)
ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The compound is a derivative of pyrrole with various substituents, including an acetyloxy group, which suggests potential reactivity and applications in chemical synthesis.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves multi-step reactions, starting from simple precursors. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and then reacted with acetic anhydride to yield acetylated products . Similarly, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared from a one-pot condensation reaction involving ethyl acetoacetate . These methods indicate that the synthesis of ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate could potentially involve similar acetylation steps or condensation reactions.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often elucidated using spectroscopic methods such as NMR, FT-IR, and Mass spectroscopy, as well as single-crystal X-ray diffraction . Quantum chemical calculations, including density functional theory (DFT), are also employed to predict and analyze the molecular geometry and electronic structure . These studies provide insights into the arrangement of atoms, the presence of functional groups, and the overall stability of the molecule.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, depending on their substituents. For example, ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate can be obtained through reactions involving ethyl 2-chloroacetoacetate and cyanoacetamide . The presence of acetyloxy groups in the compound of interest suggests that it may participate in nucleophilic substitution reactions or undergo hydrolysis to yield other functionalized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with other molecules. For instance, the formation of dimers through intermolecular hydrogen bonding has been observed in some pyrrole derivatives, which can impact their physical state and binding energy . Theoretical calculations can also predict thermodynamic parameters, indicating whether the formation of such compounds is exothermic and spontaneous at room temperature .
Case Studies
While there are no direct case studies on ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate, research on similar compounds provides valuable insights. For example, the synthesis and characterization of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer have been thoroughly investigated, including the calculation of binding energy and analysis of intermolecular interactions . These studies are relevant as they showcase the typical behavior and properties of pyrrole derivatives, which could be extrapolated to the compound .
Wissenschaftliche Forschungsanwendungen
-
Phytochemical Profiling of Different Salix Clones : Although not directly related to the compound you mentioned, this study performed a phytochemical profiling of bark and leaves of different Salix clones using Gas Chromatography/Mass Spectrometry (GC-MS) analysis . The study identified the presence of various secondary metabolites, volatile oils, acid esters, organic acids, and other compounds that mark these clones as pharmaceutically important .
-
Synthesis of Ethyl Levulinate and 5-Ethoxymethylfurfural : This study discusses the synthesis of the advanced biofuel candidates, ethyl levulinate and 5-ethoxymethylfurfural, from α/β-d-fructopyranose (d-fructose) in a condensed phase homogeneous ethanol system at 351 K catalyzed by hydrogen cations .
-
Biological Potential of Indole Derivatives : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
-
Acetoacetic Ester Synthesis : Acetoacetic ester (ethyl acetoacetate) is an extremely useful molecule that can be used to make ketones and other molecules . This process involves enolate formation, enolate alkylation, and decarboxylation .
-
Phytochemical Profiling of Different Salix Clones : This study performed a phytochemical profiling of bark and leaves of different Salix clones using Gas Chromatography/Mass Spectrometry (GC-MS) analysis . The study identified the presence of various secondary metabolites, volatile oils, acid esters, organic acids, and other compounds .
-
Biological Potential of Indole Derivatives : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
-
Acetoacetic Ester Synthesis : Acetoacetic ester (ethyl acetoacetate) is an extremely useful molecule that can be used to make ketones and other molecules . This process involves enolate formation, enolate alkylation, and decarboxylation .
-
Phytochemical Profiling of Different Salix Clones : This study performed a phytochemical profiling of bark and leaves of different Salix clones using Gas Chromatography/Mass Spectrometry (GC-MS) analysis . The study identified the presence of various secondary metabolites, volatile oils, acid esters, organic acids, and other compounds .
Eigenschaften
IUPAC Name |
ethyl 5-(acetyloxymethyl)-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-10-8(3)12(13(16)17-6-2)14-11(10)7-18-9(4)15/h14H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRDHGBHCWLNQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C)C(=O)OCC)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350570 |
Source


|
| Record name | Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
100619-73-6 |
Source


|
| Record name | Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

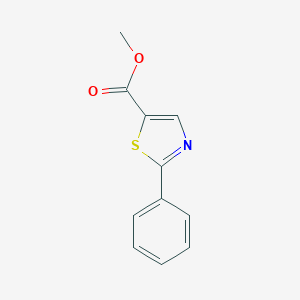
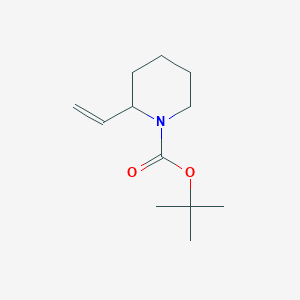
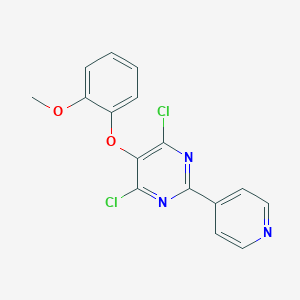
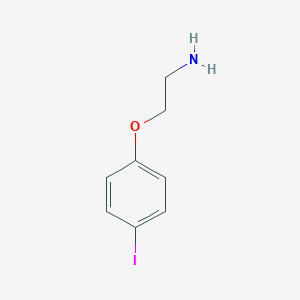
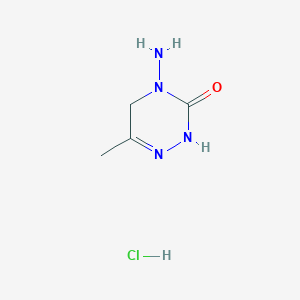
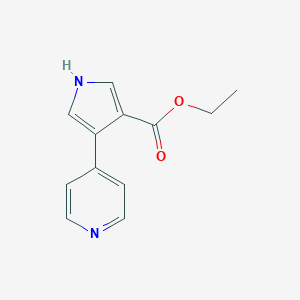
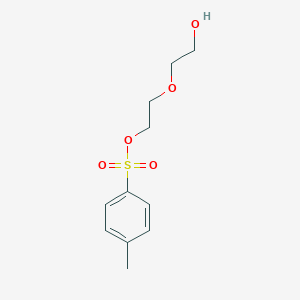
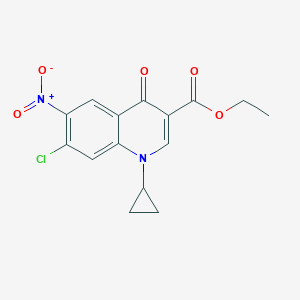
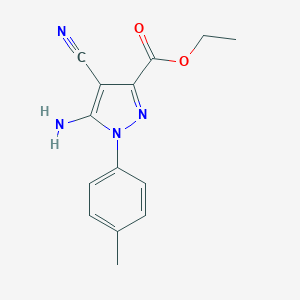
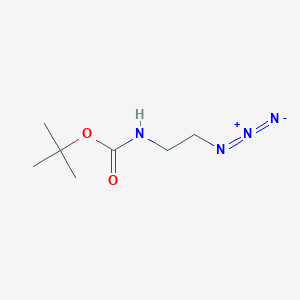
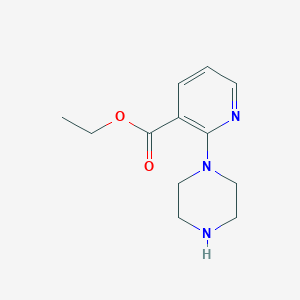
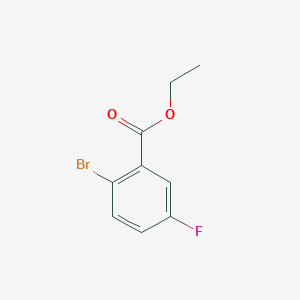
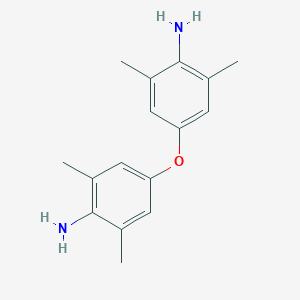
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)